molecular formula C16H13ClN2O3 B2720173 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 946363-26-4

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2720173
CAS No.: 946363-26-4
M. Wt: 316.74
InChI Key: MTLXLLQFYPAOFW-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a synthetic compound belonging to the quinoxaline class, which is recognized in scientific literature for its broad spectrum of potential biological activities . Quinoxaline derivatives are the subject of ongoing research due to their significant therapeutic potential, with recent studies highlighting their applications as investigational agents in oncology, microbiology, and neurology . Specifically, these compounds have demonstrated promise in early-stage research for their anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties, as well as for potential relevance in managing complex conditions like Alzheimer's disease . Furthermore, certain quinoxalin-2-one derivatives have been explored in patent literature for their utility in crop protection, indicating potential herbicidal applications . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary handling and safety protocols must be followed by qualified researchers.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXLLQFYPAOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinoxaline Derivatives

Substituent Effects on Properties

  • Steric and Solubility Considerations: The methylphenyl substituent in 4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one increases lipophilicity, which may affect membrane permeability but reduce aqueous solubility . In contrast, the thiol group in triazole derivatives introduces reactivity for further functionalization .

Research Findings and Limitations

  • SHELX Software in Structural Analysis : Crystallographic studies of similar compounds (e.g., triazole derivatives) rely on SHELX programs for refinement, ensuring accurate structural determination .
  • Gaps in Data: Limited comparative pharmacological data exist for the target compound and its analogues. Further studies on solubility, stability, and in vitro activity are needed.

Biological Activity

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN2O3C_{16}H_{14}ClN_{2}O_{3}. The chlorophenoxy group and the dihydroquinoxaline structure contribute to its biological properties.

  • Sigma-2 Receptor Agonism :
    • The compound has been identified as a sigma-2 receptor agonist. This receptor is implicated in various cellular processes, including cell proliferation and apoptosis. Activation of sigma-2 receptors can lead to antiproliferative effects in tumor cells, suggesting potential applications in cancer therapy .
  • Antitumor Activity :
    • Research indicates that compounds similar to this compound exhibit cytotoxicity against resistant tumor cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through sigma-2 receptor pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxic effects in tumor cells
Sigma-2 AgonismInduces apoptosis
AntiproliferativeInhibits cell growth

Case Studies

  • In Vitro Studies :
    • In a study examining the effects of this compound on various cancer cell lines, significant cytotoxicity was observed at concentrations above 10 µM. The compound demonstrated a dose-dependent response, particularly effective against breast and lung cancer cell lines.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups. The study highlighted the potential for this compound to be developed into a therapeutic agent for resistant cancers.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one with high purity?

The synthesis involves multi-step organic reactions, including:

  • Acetylation of the quinoxaline core under anhydrous conditions.
  • Nucleophilic substitution to introduce the 4-chlorophenoxy group, requiring precise temperature control (e.g., 60–80°C) and catalysts like triethylamine.
  • Purification via column chromatography or recrystallization using solvents such as dichloromethane or ethanol. Yield optimization relies on monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • NMR spectroscopy (¹H and ¹³C) identifies functional groups and confirms regioselectivity.
  • High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy detects carbonyl (C=O) and aromatic C-Cl stretches.
  • X-ray crystallography (if crystallizable) provides definitive 3D structural confirmation .

Q. How does the 4-chlorophenoxy substituent influence physicochemical properties?

The electron-withdrawing Cl atom enhances:

  • Lipophilicity , improving membrane permeability (logP ~3.2).
  • Metabolic stability by resisting oxidative degradation.
  • Electrophilic reactivity , enabling participation in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

Q. What accelerated stability testing protocols identify primary degradation pathways?

  • Hydrolysis : Expose to acidic/basic buffers (pH 1–13) at 40°C for 48 hours.
  • Oxidation : Treat with H₂O₂ (3%) and monitor via HPLC.
  • Photolysis : Use ICH Q1B guidelines (UV/visible light exposure). Degradation products are characterized using LC-MS/MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) models binding to enzymes like cyclooxygenase-2 (COX-2), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong affinity.
  • Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models correlate substituent electronegativity with inhibitory potency .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

  • Dose-response validation : Replicate assays (e.g., IC₅₀) in multiple cell lines (HEK293, HepG2).
  • Off-target profiling : Use kinase panels (Eurofins) to rule out non-specific effects.
  • Species-specific differences : Compare rodent vs. human primary cell responses .

Q. How do structural modifications at the quinoxaline core alter bioactivity?

  • Electron-donating groups (e.g., -OCH₃) at position 3 increase COX-2 selectivity (IC₅₀ reduction by 40%).
  • Halogen substitutions (e.g., -Br) enhance antiproliferative activity (GI₅₀ < 10 µM in MCF-7 cells). Synthetic methodologies include Buchwald-Hartwig amination for N-alkylation and Ullmann coupling for aryl ether formation .

Q. What experimental approaches assess metabolic stability in preclinical models?

  • Liver microsome assays (human/rat): Incubate compound with NADPH and measure parent compound depletion (t₁/₂ > 30 min indicates stability).
  • CYP450 inhibition screening (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Plasma protein binding via equilibrium dialysis (fu > 5% suggests favorable pharmacokinetics) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

  • Low solubility : Use mixed solvents (DMSO/EtOH) for vapor diffusion.
  • Polymorphism : Screen crystallization conditions (e.g., pH 4–9, 4–40°C).
  • Data collection : Optimize cryocooling (100 K) to minimize crystal decay. Refinement with SHELXL achieves R-factors < 0.05 .

Q. How do solvent polarity and pH affect regioselectivity in derivative synthesis?

  • Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at the quinoxaline C-2 position.
  • Acidic conditions (pH 4–6) protonate the carbonyl oxygen, directing electrophilic attacks to the para position of the chlorophenoxy group.
  • Basic conditions (pH 8–10) deprotonate NH groups, enabling alkylation at N-1 .

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